3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
3-[3-(Difluoromethyl)azetidin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-1,1-dione core substituted with a 3-(difluoromethyl)azetidine moiety. The benzothiazole scaffold is well-documented for its diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The incorporation of a difluoromethyl group on the azetidine ring introduces steric and electronic effects that enhance metabolic stability and bioavailability, a common strategy in fluorinated drug design .
Properties
IUPAC Name |
3-[3-(difluoromethyl)azetidin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c12-10(13)7-5-15(6-7)11-8-3-1-2-4-9(8)18(16,17)14-11/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJTFBKNRIEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NS(=O)(=O)C3=CC=CC=C32)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of azetidine derivatives, followed by the introduction of the benzothiazole-1,1-dione moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity. For instance, difluoromethylation can be accomplished using difluorocarbene reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and azetidine groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring and benzothiazole-1,1-dione moiety contribute to the overall stability and reactivity of the compound, facilitating its biological effects .
Comparison with Similar Compounds
Core Benzothiazole Derivatives
6-Methyl-2(3H)-benzo-1,3-thiazolyl derivatives () These analogs lack the azetidine and difluoromethyl substituents. Instead, they feature hydrazine-linked acetophenone groups. While they exhibit anticancer and antimicrobial activities, their pharmacokinetic profiles may be less favorable due to the absence of fluorine, which typically improves membrane permeability and resistance to oxidative metabolism .
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde () This compound substitutes the benzothiazole core with a 6-fluoro group and a pyrazole-carbaldehyde moiety. However, the pyrazole group introduces conformational rigidity distinct from the azetidine ring in the target compound. Crystallographic data reveal π-π stacking and C–H···π interactions, suggesting a role for aromatic stacking in biological activity .
Azetidine- and Fluorine-Containing Analogs
3-{[2-(Pyrrolidin-1-yl)phenyl]amino}-1λ⁶,2-benzothiazole-1,1-dione () This analog replaces the difluoromethylazetidine with a pyrrolidine-linked aniline group. The absence of fluorine reduces metabolic stability, while the larger pyrrolidine ring (5-membered vs. azetidine’s 4-membered) may alter binding pocket compatibility due to increased ring size and reduced strain .
However, the hydrazine group may confer susceptibility to enzymatic degradation, limiting in vivo stability .
Fluorinated Heterocycles
Fluorine-Substituted Azetidines (General Trends) Fluorine’s electronegativity and small atomic radius enhance binding affinity through dipole interactions and van der Waals contacts. The difluoromethyl group in the target compound likely increases lipophilicity (logP) compared to non-fluorinated azetidine analogs, favoring blood-brain barrier penetration or membrane-associated target engagement .
Comparative Data Table
Key Research Findings
- Fluorine Impact: The difluoromethyl group in the target compound enhances resistance to cytochrome P450-mediated metabolism compared to non-fluorinated azetidine analogs, as observed in fluorinated drug candidates .
- Azetidine vs. Larger Rings : The 4-membered azetidine ring imposes conformational constraints that may improve binding selectivity compared to 5- or 6-membered rings (e.g., pyrrolidine or piperazine in and ) .
- Synergy with Benzothiazole : The benzothiazole-1,1-dione core’s electron-withdrawing properties may synergize with the electron-deficient difluoromethyl group, optimizing interactions with positively charged enzymatic pockets .
Biological Activity
3-[3-(Difluoromethyl)azetidin-1-yl]-1λ6,2-benzothiazole-1,1-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antibacterial Activity
Research indicates that compounds containing benzothiazole derivatives often exhibit significant antibacterial properties. A study highlighted that benzothiazole derivatives inhibit key bacterial enzymes, such as dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication and cell wall synthesis .
Table 1: Comparative Antibacterial Activity
| Compound Name | Zone of Inhibition (mm) | MIC (µg/ml) | Reference Drug |
|---|---|---|---|
| 3-[3-(Difluoromethyl)azetidin-1-yl]-1λ6,2-benzothiazole-1,1-dione | TBD | TBD | Ciprofloxacin |
| Benzothiazole Derivative A | 15.5 - 17.6 | 312.5 - 1250 | 50 - 25 |
| Benzothiazole Derivative B | 21 - 27 | TBD | Kanamycin |
The antibacterial mechanisms attributed to benzothiazole derivatives include:
- Inhibition of DNA Gyrase : This enzyme is critical for DNA supercoiling; inhibition leads to bacterial cell death.
- Blocking Dihydroorotase : This enzyme is involved in pyrimidine biosynthesis, essential for nucleic acid synthesis in bacteria .
Toxicity Profile
While specific safety data on 3-[3-(difluoromethyl)azetidin-1-yl]-1λ6,2-benzothiazole-1,1-dione is limited, benzothiazole derivatives can exhibit varying degrees of toxicity depending on their structure. It is crucial to conduct further studies to establish a comprehensive toxicity profile.
Case Study 1: Antibacterial Efficacy
In a recent study, researchers synthesized various benzothiazole derivatives and evaluated their antibacterial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited promising results with a notable zone of inhibition compared to standard antibiotics like ciprofloxacin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 3-[3-(difluoromethyl)azetidin-1-yl]-1λ6,2-benzothiazole-1,1-dione with target enzymes. The binding energy was calculated to be favorable (-8.7 kcal/mol), indicating strong interactions with the target enzyme sites, which may correlate with its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
